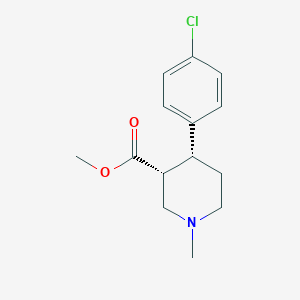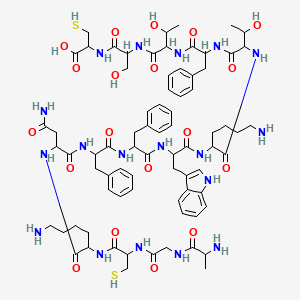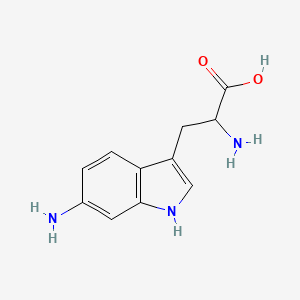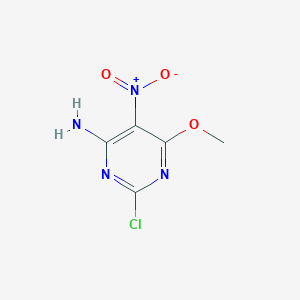
(3R,4R)-methyl 4-(4-chlorophenyl)-1-methylpiperidine-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Piperidinecarboxylic acid, 4-(4-chlorophenyl)-1-methyl-, methyl ester, (3R,4R)-rel- is a chemical compound with significant interest in various scientific fields. This compound is characterized by its piperidine ring structure, which is substituted with a 4-chlorophenyl group and a methyl ester group. The stereochemistry of the compound is denoted by the (3R,4R)-rel- configuration, indicating the specific spatial arrangement of the substituents on the piperidine ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Piperidinecarboxylic acid, 4-(4-chlorophenyl)-1-methyl-, methyl ester, (3R,4R)-rel- typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the piperidine ring, which can be derived from commercially available starting materials.
Substitution Reactions: The 4-chlorophenyl group is introduced through a substitution reaction, often using a chlorinated aromatic compound and a suitable base.
Esterification: The methyl ester group is introduced through an esterification reaction, typically involving the reaction of the carboxylic acid with methanol in the presence of an acid catalyst.
Stereochemical Control: The (3R,4R)-rel- configuration is achieved through the use of chiral catalysts or chiral starting materials to ensure the correct spatial arrangement of the substituents.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and pH) ensures high yield and purity of the final product.
化学反応の分析
Types of Reactions
3-Piperidinecarboxylic acid, 4-(4-chlorophenyl)-1-methyl-, methyl ester, (3R,4R)-rel- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol or the aromatic ring to a cyclohexane derivative.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aromatic ring or the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes.
科学的研究の応用
3-Piperidinecarboxylic acid, 4-(4-chlorophenyl)-1-methyl-, methyl ester, (3R,4R)-rel- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its effects on various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
作用機序
The mechanism of action of 3-Piperidinecarboxylic acid, 4-(4-chlorophenyl)-1-methyl-, methyl ester, (3R,4R)-rel- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function.
類似化合物との比較
Similar Compounds
3-Piperidinecarboxylic acid, 4-(4-chlorophenyl)-1-methyl-, ethyl ester: Similar structure but with an ethyl ester group instead of a methyl ester.
3-Piperidinecarboxylic acid, 4-(4-bromophenyl)-1-methyl-, methyl ester: Similar structure but with a bromine atom instead of a chlorine atom on the aromatic ring.
3-Piperidinecarboxylic acid, 4-(4-chlorophenyl)-1-ethyl-, methyl ester: Similar structure but with an ethyl group instead of a methyl group on the piperidine ring.
Uniqueness
The uniqueness of 3-Piperidinecarboxylic acid, 4-(4-chlorophenyl)-1-methyl-, methyl ester, (3R,4R)-rel- lies in its specific stereochemistry and the presence of the 4-chlorophenyl group. These features contribute to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
特性
CAS番号 |
214335-18-9 |
|---|---|
分子式 |
C14H18ClNO2 |
分子量 |
267.75 g/mol |
IUPAC名 |
methyl (3R,4R)-4-(4-chlorophenyl)-1-methylpiperidine-3-carboxylate |
InChI |
InChI=1S/C14H18ClNO2/c1-16-8-7-12(13(9-16)14(17)18-2)10-3-5-11(15)6-4-10/h3-6,12-13H,7-9H2,1-2H3/t12-,13-/m0/s1 |
InChIキー |
GDFVYUDIAQQDTA-STQMWFEESA-N |
異性体SMILES |
CN1CC[C@H]([C@H](C1)C(=O)OC)C2=CC=C(C=C2)Cl |
正規SMILES |
CN1CCC(C(C1)C(=O)OC)C2=CC=C(C=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(1R)-1-Aminoethyl]-N,N-dimethylbenzene-1-sulfonamide](/img/structure/B12107535.png)
![2-(2-acetamidopropanoylamino)-N-[1-(4-nitroanilino)-1-oxopropan-2-yl]pentanediamide;azane](/img/structure/B12107542.png)

amine](/img/structure/B12107553.png)
![1H-1,2,4-Triazole-5-methanamine, 3-[4-(trifluoromethyl)phenyl]-](/img/structure/B12107558.png)

![1-Phenyl-3-(5-trifluoromethyl-[1,3,4]thiadiazol-2-yl)-urea](/img/structure/B12107568.png)


![2-Iodobenzo[d]thiazole-6-carboxylic acid](/img/structure/B12107600.png)

![5-[(2-chlorobenzyl)oxy]-4-oxo-4H-pyran-2-carboxylic acid](/img/structure/B12107604.png)

![3,9-Diazabicyclo[3.3.2]decan-10-one](/img/structure/B12107615.png)
